(2R)-hexane-1,2-diol
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Overview
Description
(2R)-hexane-1,2-diol is an organic compound with the molecular formula C6H14O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in the hexane chain. The (2R) designation indicates the specific stereochemistry of the molecule, where the hydroxyl group on the second carbon is in the R configuration. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-hexane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-hexanone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-hexanone. This process involves the use of a chiral catalyst, such as a rhodium or ruthenium complex, to achieve high enantioselectivity. The reaction is carried out under high pressure and temperature to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
(2R)-hexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 2-hexanone or hexanoic acid.
Reduction: Hexane.
Substitution: 2-chlorohexane.
Scientific Research Applications
(2R)-hexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-hexane-1,2-diol involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl groups play a crucial role in hydrogen bonding and interactions with other molecules, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2S)-hexane-1,2-diol: The enantiomer of (2R)-hexane-1,2-diol with the opposite stereochemistry.
1,2-hexanediol: A diol with hydroxyl groups on the first and second carbon atoms, but without specific stereochemistry.
1,6-hexanediol: A diol with hydroxyl groups on the first and sixth carbon atoms, used in polymer production.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This stereochemistry is crucial in applications requiring chiral purity, such as in pharmaceuticals and asymmetric synthesis.
Properties
CAS No. |
84994-66-1 |
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Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2R)-hexane-1,2-diol |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
FHKSXSQHXQEMOK-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCC[C@H](CO)O |
Canonical SMILES |
CCCCC(CO)O |
Origin of Product |
United States |
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